molecular formula C14H25NO4 B2455688 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2352899-11-5

3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2455688
CAS RN: 2352899-11-5
M. Wt: 271.357
InChI Key: GGELCHRLJKQADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, commonly known as Boc-Proline, is a chemical compound that has been widely studied for its potential applications in scientific research. Boc-Proline is a derivative of proline, an amino acid that is commonly found in proteins.

Mechanism of Action

Boc-Proline is an amino acid derivative that can interact with a variety of biological molecules, including enzymes and receptors. Its mechanism of action is not fully understood, but it is thought to act as a substrate or inhibitor of certain enzymes involved in protein synthesis and degradation.
Biochemical and Physiological Effects
Boc-Proline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Boc-Proline can inhibit the activity of certain enzymes involved in protein degradation, which may lead to an increase in protein synthesis. Additionally, Boc-Proline has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Boc-Proline in lab experiments is its ability to be incorporated into peptide chains through solid-phase peptide synthesis. This technique allows for the rapid and efficient synthesis of peptides with high purity. However, one limitation of using Boc-Proline is its relatively high cost compared to other amino acid derivatives.

Future Directions

There are many potential future directions for research on Boc-Proline. One area of interest is the development of new methods for the synthesis of Boc-Proline and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of Boc-Proline and its potential applications in the development of new drugs and therapies. Finally, research on the biochemical and physiological effects of Boc-Proline may lead to new insights into the role of amino acids in cellular metabolism and disease.

Synthesis Methods

Boc-Proline can be synthesized through a variety of methods, including the reaction of proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction results in the formation of Boc-Proline, which can be purified through a process of recrystallization.

Scientific Research Applications

Boc-Proline has been studied extensively for its potential applications in scientific research. One of its primary uses is as a building block for the synthesis of peptides and proteins. Boc-Proline can be incorporated into peptide chains through solid-phase peptide synthesis, a technique that allows for the rapid and efficient synthesis of peptides with high purity.

properties

IUPAC Name

3-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-12(2,3)14(10(16)17)7-8-15(9-14)11(18)19-13(4,5)6/h7-9H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGELCHRLJKQADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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